Histidine, I(2)-aspartyl-
Description
Properties
IUPAC Name |
2-amino-4-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O5/c11-6(9(16)17)2-8(15)14-7(10(18)19)1-5-3-12-4-13-5/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABYBYFUSGXITA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318945 | |
| Record name | Histidine, β-aspartyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3790-53-2 | |
| Record name | Histidine, β-aspartyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3790-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Histidine, β-aspartyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601318945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Synthesis via Amino Acid Coupling
One common approach to preparing dipeptides such as Histidine, I(2)-aspartyl- involves the chemical coupling of protected amino acids, typically using carbodiimide-mediated peptide bond formation or other coupling reagents. The process generally includes:
- Protection of amino and carboxyl groups to prevent undesired side reactions.
- Activation of the carboxyl group of aspartic acid or its derivative.
- Coupling with histidine or its protected form.
- Deprotection steps to yield the free dipeptide.
This method is well-established in peptide synthesis but requires careful control of reaction conditions to ensure stereochemical integrity and yield.
Enzymatic Synthesis Using Aminoacylase or Protease Catalysis
Enzymatic routes provide a stereospecific and mild alternative to chemical synthesis. For example, enzymatic hydrolysis and synthesis using acylases or proteases can selectively form dipeptides from amino acid precursors.
- A study demonstrated the use of hog renal acylase I for enzymatic hydrolysis in the preparation of optically pure L-histidine derivatives starting from L-aspartic acid derivatives, which suggests the feasibility of enzymatic approaches for synthesizing histidine-containing peptides without racemization.
Multi-Step Organic Synthesis from L-Aspartic Acid
A more complex synthetic route involves starting from L-aspartic acid, which contains the required chiral center and structural elements:
- Conversion of N-protected L-aspartic acid into an anhydride intermediate.
- Subsequent ring-opening and functional group transformations.
- Coupling with histidine or histidine derivatives to form the desired dipeptide.
This approach is supported by research that synthesizes multi-labeled L-histidines with high isotopic purity, highlighting the synthetic versatility of L-aspartic acid as a precursor.
Industrial Preparation Example: Amino Acid Compound Injection
A patented industrial method for preparing amino acid compound injections, which include histidine and aspartic acid among other amino acids, illustrates a practical preparation process relevant to Histidine, I(2)-aspartyl-:
- Sodium sulfite is dissolved in water to form a sodium sulfite solution.
- Water for injection is heated to 65–80°C and purged with nitrogen to reduce dissolved oxygen below 0.5 ppm.
- Amino acids including arginine, valine, phenylalanine, aspartic acid, histidine, and others are sequentially added and dissolved under continuous nitrogen stirring.
- The solution is cooled, and additional amino acids such as lysine acetate, tryptophan, cysteine, and sodium bisulfite solution are added.
- The mixture is filtered through activated carbon, and pH is adjusted to 6.8–7.8.
- The final solution is adjusted to volume with water for injection.
This method emphasizes the importance of oxygen control, temperature regulation, and sequential amino acid addition to maintain stability and prevent degradation.
Data Table: Typical Composition Ratios in Amino Acid Injection Preparation
| Amino Acid | Mass Ratio (%) | Notes |
|---|---|---|
| Arginine | Variable | First amino acid dissolved |
| Valine | Variable | Sequential addition |
| Phenylalanine | Variable | |
| Aspartic Acid | Variable | Key component for dipeptide |
| Histidine | Variable | Added after aspartic acid |
| Lysine Acetate | Variable | Added after cooling |
| Tryptophan | Variable | Added before final dilution |
| Cysteine | Variable | Added with sodium bisulfite |
| Sodium Bisulfite | Variable | Used for oxygen scavenging |
Note: Specific mass ratios depend on formulation requirements and are optimized per batch.
Research Discoveries and Analytical Techniques
Isotopic Labeling and Purity
Advanced syntheses of L-histidine derivatives involving stable isotopes have been developed to achieve high isotopic purity and stereochemical fidelity. These methods involve:
Spectroscopic and Chromatographic Analysis
- Fourier Transform Infrared (FT-IR) spectroscopy and elemental microanalysis (CHN) are employed to confirm the chemical structure and composition of histidine-based ligands and complexes.
- Rapid LC-MS/MS methods allow quantitative measurement of free amino acids including histidine and aspartic acid without derivatization, facilitating quality control in synthesis.
- Amino acid standards and internal standard solutions are prepared with precise concentrations for calibration in analytical methods.
Summary of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Chemical Coupling | Carbodiimide or other coupling reagents | Well-established, scalable | Requires protection/deprotection, risk of racemization |
| Enzymatic Synthesis | Use of acylases or proteases | High stereospecificity, mild conditions | Enzyme cost and specificity |
| Multi-step Synthesis from Aspartic Acid | Intermediate formation and functionalization | High isotopic purity, stereochemical control | Complex, multi-step, time-consuming |
| Industrial Amino Acid Injection Method | Sequential amino acid dissolution under nitrogen | Practical for large scale, oxygen control | Complex mixture, less specific for dipeptide |
- Patent CN106309361A: Preparation method for compound amino acid injection.
- Research on multi-labelled L-histidines synthesis and enzymatic hydrolysis (CiteSeerX).
- Rapid LC-MS/MS analysis of free amino acids (Sciex).
- Synthesis of histidine-boric acid ligand and metal complexes (Chemmethod.com).
- Agilent Biocolumns Application Compendium - Amino Acid Analysis.
- Additional biochemical insights on histidine biosynthesis and enzymatic pathways (PMC article).
Chemical Reactions Analysis
Types of Reactions: Histidine, I(2)-aspartyl- can undergo various chemical reactions, including:
Oxidation: Histidine residues can be oxidized to form histidine adducts.
Reduction: Reduction reactions can modify the imidazole ring of histidine.
Substitution: The imidazole ring can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or singlet oxygen can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Electrophilic reagents such as alkyl halides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of histidine-derived radicals, while substitution reactions can yield various histidine derivatives.
Scientific Research Applications
Histidine, I(2)-aspartyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: The compound is studied for its role in enzyme catalysis and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in metabolic pathways and disease mechanisms.
Industry: Histidine, I(2)-aspartyl- is used in the development of peptide-based drugs and as a component in biochemical assays.
Mechanism of Action
The mechanism by which Histidine, I(2)-aspartyl- exerts its effects involves its interaction with various molecular targets. The imidazole ring of histidine can coordinate with metal ions, participate in hydrogen bonding, and act as a nucleophile in enzymatic reactions. These interactions are crucial for its role in enzyme catalysis and protein function.
Comparison with Similar Compounds
Key Characteristics:
- Biosynthesis : Likely formed enzymatically, though synthetic routes (e.g., adenylating enzymes or tRNA synthetases) are plausible based on broader enzymatic amide bond formation mechanisms .
Structural and Functional Comparison
Key Observations:
- Linkage Specificity: Unlike carnosine (β-alanine linkage) or isoaspartyl isomers, the β-aspartyl bond in Histidine, I(2)-aspartyl- confers unique stability and reactivity, influencing its role in food chemistry .
- Bioactivity: Carnosine and anserine are well-studied for physiological roles (e.g., antioxidant activity), whereas Histidine, I(2)-aspartyl- is primarily associated with sensory properties in foods . Synthetic aspartyl derivatives (e.g., compound 88) exhibit potent enzymatic inhibition, highlighting the versatility of aspartyl motifs in drug design .
Analytical Differentiation
Aspartyl vs. isoaspartyl isomers can be distinguished using ¹⁸O-labeling LC-MS , which introduces isomer-specific mass tags during acidic/basic deamidation. This method has been validated for peptides like EWSVNSVGK, confirming the utility of such techniques for characterizing Histidine, I(2)-aspartyl- and its degradation products .
Biological Activity
Histidine, an essential amino acid, plays a critical role in various biological processes, including enzyme catalysis, buffering, and signal transduction. The compound “Histidine, I(2)-aspartyl-” is a derivative that incorporates aspartic acid into its structure, potentially enhancing its biological activity. This article explores the biological activity of this compound through various studies and findings.
Overview of Histidine and Aspartyl Derivatives
Histidine contains an imidazole side chain that can participate in enzymatic reactions and buffering systems due to its pKa being close to physiological pH. The addition of aspartic acid in the form of an aspartyl derivative can influence the compound's interactions with enzymes and receptors.
Biological Functions
- Enzymatic Activity : Histidine is often found at the active sites of enzymes where it can act as a proton donor or acceptor. The incorporation of aspartyl residues may enhance this catalytic function by stabilizing transition states or facilitating substrate binding.
- Signal Transduction : Histidine residues are essential in two-component signaling systems, particularly in plants. These systems involve histidine kinases that phosphorylate aspartate residues, initiating a signaling cascade crucial for cellular responses to environmental stimuli .
- Buffering Capacity : Histidine is widely used in biochemical applications due to its buffering properties. The presence of aspartyl groups may modify the pKa values and enhance the buffering capacity under specific conditions .
Enzyme Catalysis
A study on aspartyl aminopeptidase (DAP) highlighted the importance of histidine residues in catalysis. DAP removes N-terminal glutamyl or aspartyl residues from peptides, demonstrating how histidine's role can be augmented by the presence of aspartic acid . This suggests that histidine-aspartyl derivatives could have enhanced enzymatic functions.
Cancer Research
Research has indicated that human aspartyl (asparaginyl) β-hydroxylase (HAAH), an enzyme that hydroxylates aspartic acid and potentially histidine residues, is upregulated in various cancers. This enzyme's activity may be influenced by derivatives like Histidine, I(2)-aspartyl-, which could play a role in cancer progression through modulation of signaling pathways .
Nanotechnology Applications
Recent advancements in nanotechnology have explored the use of histidine-based compounds for targeted drug delivery systems in cancer therapy. The incorporation of histidine-aspartyl derivatives into nanocarriers has shown promise in improving cellular uptake and specificity towards cancer cells .
Data Tables
| Study | Findings | Implications |
|---|---|---|
| Aspartyl Aminopeptidase Study | Identified critical histidine residues for enzyme activity | Potential for designing more efficient enzymes |
| HAAH Cancer Study | Upregulation in various cancers | Possible target for cancer therapeutics |
| Nanotechnology Research | Enhanced drug delivery using histidine derivatives | Improved specificity and efficacy in cancer treatment |
Q & A
Q. What orthogonal validation approaches are required when conflicting data arise between MS fragmentation patterns and enzymatic methylation assays in isoaspartyl detection?
- Methodological Answer : Re-analyze samples using multiple dissociation techniques (e.g., CID vs. ECD) to confirm fragment ion consistency. Perform Edman degradation to resolve N-terminal isoaspartyl ambiguities. If discrepancies persist, validate via independent synthesis of aspartyl/isoaspartyl reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
